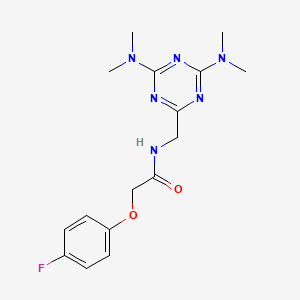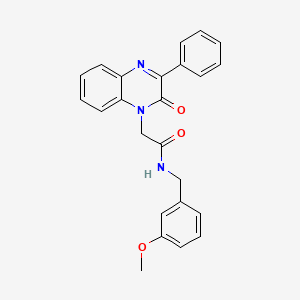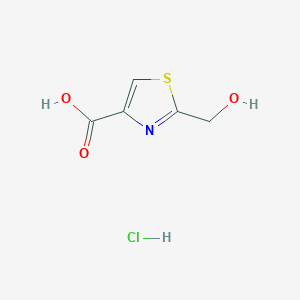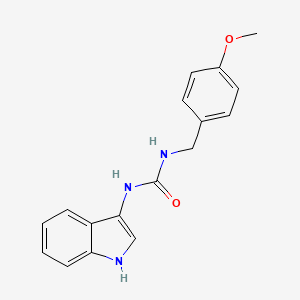
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. The presence of an imidazole ring, a methoxyphenyl group, and a thioether linkage suggests potential for biological activity, as well as a rich chemistry for transformations and interactions with various reagents.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related to the target compound, has been reported . Additionally, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into related thiazolidin-4-one derivatives has been studied, providing insights into the kinetics and mechanism of such transformations . These studies suggest that the synthesis of the target compound might involve similar cyclization and rearrangement reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using various techniques. For example, the crystal and molecular structure of a compound with a methoxyphenyl group was determined by X-ray diffraction, which could provide a precedent for the analysis of the target compound's structure . The stereochemistry of related pyrrolidine derivatives has also been characterized by X-ray diffraction .
Chemical Reactions Analysis
The reactivity of compounds containing imidazole and pyrrolidine rings has been explored. Imidazo[1,5-a]pyridinium inner salts have been shown to react with electron-deficient alkynes to produce polyfunctionalized pyrrole derivatives . This suggests that the target compound may also undergo reactions with alkynes or other electrophiles to form new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which could be relevant for understanding the acid-base properties of the target compound . The effects of substituents on the properties of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives have been studied, indicating that electron-donating and withdrawing groups can significantly influence the electrical conductivity and thermal stability of these materials .
Relevant Case Studies
Several of the referenced papers include case studies of the synthesis and characterization of compounds that are structurally related to the target molecule. For instance, the antimicrobial activity of pyrrolidine derivatives has been evaluated, with some compounds showing promising activity against bacterial and fungal strains . Additionally, the antifungal activity of pyrazolyl-imidazol-ethanone derivatives has been tested, demonstrating moderate activity against various Candida species .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Research has demonstrated the utility of imidazole derivatives in the synthesis of a wide array of heterocyclic compounds, such as imidazo[4,5-b]pyridines, known as 1-desazapurines. These structures are significant due to their resemblance to purine bases, making them critical pharmacophores in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Optical and Luminescent Materials
- A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlighted their application in creating luminescent materials with significant Stokes' shift, demonstrating potential for low-cost, efficient emitters in optical devices and sensors (Volpi et al., 2017).
Antiviral and Antimicrobial Research
- The synthesis and evaluation of compounds such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone for antiviral activity suggest potential applications in developing new antiviral agents, highlighting the importance of these compounds in pharmaceutical research (Attaby et al., 2006).
Anticancer Studies
- Research into thiadiazole and imidazopyridine derivatives from compounds similar to the one inquired about shows promising applications in anticancer drug development. These studies focus on the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the compound's relevance in therapeutic research (Mahmoud M. Abdelall, 2014).
Material Science Applications
- The synthesis of conducting polymers based on thiophene and pyrrole derivatives, including methoxyphenyl substituents, explores the electrical and optical properties of these materials. These polymers show potential for application in electronic devices, highlighting the versatility of such compounds in material science (Pandule et al., 2014).
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-19-15(13-5-7-14(22-2)8-6-13)11-18-17(19)23-12-16(21)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWSKMQQONMAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)


![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)